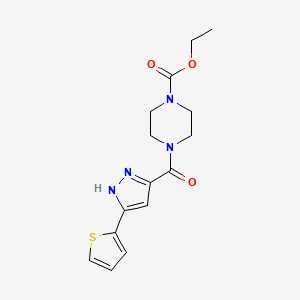
ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is a compound with potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods. The purpose of
Scientific Research Applications
Synthetic Chemistry Applications
Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their utility in synthetic organic chemistry, including the preparation of heterocyclic compounds. For example, it has been involved in reactions that lead to the formation of various biologically active molecules through molecular hybridization techniques. Such compounds have been evaluated for in vitro activities, showcasing the compound's versatility as a precursor in synthesizing potential therapeutic agents (Jeankumar et al., 2013).
Antimicrobial and Antiurease Activities
Research has demonstrated that some derivatives of ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate exhibit significant antimicrobial activities. For instance, studies on compounds synthesized from ethyl piperazine-1-carboxylate have shown good to moderate antimicrobial activity against various test microorganisms, along with antiurease and antilipase activities (Başoğlu et al., 2013).
Antituberculosis Activity
Derivatives have also been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds have shown promising in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, highlighting their potential as novel antituberculosis agents. Among these, specific compounds demonstrated significant inhibition activity and low cytotoxicity, making them promising candidates for further development (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis , suggesting that this compound may also target the same organism.
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Based on the potential anti-tubercular activity of similar compounds , it can be inferred that the compound may result in the inhibition of growth or survival of Mycobacterium tuberculosis.
properties
IUPAC Name |
ethyl 4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)12-10-11(16-17-12)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMJDZZARCUNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

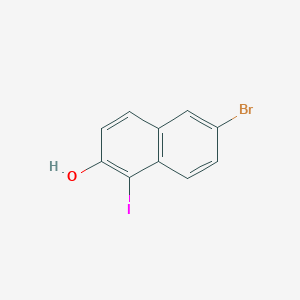
![N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2388687.png)
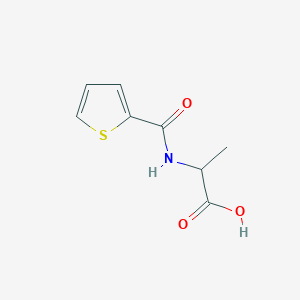
![3-(4-Isopropylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2388690.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)
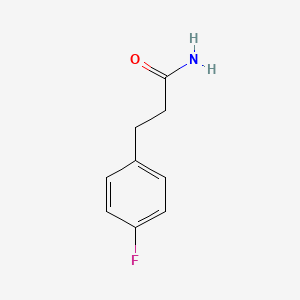
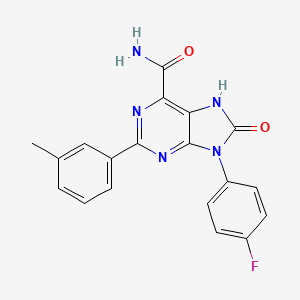
![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)
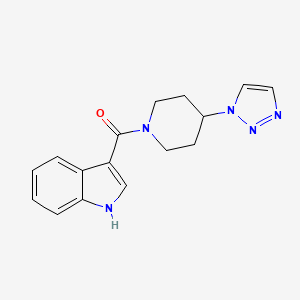
![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)
![1-[4-[2-(4-Methylsulfonylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2388702.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)